molecular formula C18H19N3O4 B2929032 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-84-7

4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2929032
CAS No.: 2097896-84-7
M. Wt: 341.367
InChI Key: IFDPASZNBSRJTH-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Benzoylation: The final step involves the benzoylation of the piperazine ring with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of catechol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-2-yl)piperazin-2-one
  • 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-4-yl)piperazin-2-one
  • 4-(3,4-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the dimethoxybenzoyl and pyridinyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

4-(2,3-dimethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-7-3-6-14(17(15)25-2)18(23)20-9-10-21(16(22)12-20)13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPASZNBSRJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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